Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
Description
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride (CAS: 2694728-12-4) is a quinoline-derived amine salt with the molecular formula C₁₂H₁₅ClN₂ and a molecular weight of 222.71 g/mol . The compound features a quinoline backbone substituted with a methyl group at position 2 and a methylamine moiety at position 4.
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
N-methyl-1-(2-methylquinolin-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9;/h3-7,13H,8H2,1-2H3;1H |
InChI Key |
YQIMTFNDRRIYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CNC.Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The most common approach to synthesize methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride involves nucleophilic substitution reactions where a methylamine group is introduced onto a quinoline backbone, specifically at the 6-position, followed by conversion to its hydrochloride salt. This process typically includes:
- Preparation of the quinoline precursor with appropriate substituents at the 2- and 6-positions.
- Alkylation of the quinoline derivative with methylating agents.
- Amination to introduce the methylamine functional group.
- Salt formation with hydrochloric acid to yield the hydrochloride salt.
Stepwise Synthetic Route
Step 1: Synthesis of 2-Methylquinoline Derivative
The initial step involves synthesizing or obtaining 2-methylquinoline, which serves as the core scaffold. This can be achieved through Skraup synthesis or Povarov reaction involving aniline derivatives and suitable aldehydes under acidic conditions, often using arsenic trioxide or other catalysts.
Step 2: Functionalization at the 6-Position
Selective substitution at the 6-position of the quinoline ring can be achieved via electrophilic substitution or directed lithiation, enabling the introduction of a leaving group (e.g., halogen) such as chlorine or bromine, which facilitates subsequent nucleophilic substitution.
Step 3: Alkylation with Methylamine
The key step involves nucleophilic substitution where the halogenated quinoline reacts with methylamine or a methylamine derivative. This reaction is often performed under reflux conditions in polar solvents like ethanol or acetonitrile, with the presence of a base such as potassium carbonate to promote substitution.
Step 4: Formation of the Hydrochloride Salt
The free base methyl[(2-methylquinolin-6-yl)methyl]amine is then treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether, ethanol) to produce the hydrochloride salt, which enhances stability and solubility.
Representative Reaction Scheme
2-Methylquinoline + Alkylating Agent (e.g., formaldehyde or methyl halide) → Alkylated Quinoline Intermediate
Alkylated Quinoline + Methylamine → Methyl[(2-methylquinolin-6-yl)methyl]amine
Methylamine + HCl → this compound
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Methylquinoline | - | Skraup or Povarov synthesis | - | Preparation of core scaffold |
| 2 | Halogenating agent (e.g., NBS, NCS) | Acetone or DCM | Reflux, room temperature | 70-85 | Selective halogenation at 6-position |
| 3 | Methylamine or methyl halide | Ethanol or acetonitrile | Reflux, presence of base | 60-80 | Nucleophilic substitution |
| 4 | HCl | - | Room temperature | Quantitative | Salt formation |
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dry benzene for chlorination reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a chemical compound with a unique structure featuring a methyl group attached to a quinoline derivative. Its molecular formula is C12H15ClN2, and it has a molecular weight of approximately 226.7 g/mol. The IUPAC name for this compound is N-methyl-1-(2-methylquinolin-6-yl)methanamine hydrochloride. It exists as a hydrochloride salt, enhancing its solubility and stability in various solvents, making it suitable for laboratory and industrial applications. Quinoline derivatives are known for their broad biological activities, including antimicrobial and anticancer properties. this compound has been studied for its potential effects on various biological targets.
Potential Applications
This compound has several potential applications across different fields:
- Antimicrobial and Anticancer Research: Quinoline derivatives, including this compound, are recognized for their antimicrobial and anticancer properties, making them valuable in pharmaceutical research.
- Interaction Studies: This compound is used in interaction studies to assess its binding affinity to various biological targets. These studies typically focus on understanding how the compound interacts with proteins, enzymes, and other biomolecules.
- Pharmaceutical Synthesis: Methylamine, a related compound, is widely used in the pharmaceutical industry to produce anticonvulsants, analgesics with antispasmodic and sedative effects, antidepressants, muscle relaxants, tranquilizers, and x-ray contrast mediums .
Related Compounds and Research
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylquinoline | Single quinoline ring | Basic structure without additional functional groups |
| Chloroquine | Quinoline derivative with a side chain | Well-known antimalarial drug |
| Camptothecin | Contains a quinoline moiety | Recognized for its potent anticancer properties |
| Quinidine | Quinoline derivative used as an antiarrhythmic agent | Exhibits unique pharmacological properties |
Antimalarial Research
- 2-Arylvinylquinolines: Research has explored the structure-activity relationship of 2-arylvinylquinolines, leading to the discovery of potent antimalarial compounds . These compounds have shown low nanomolar antiplasmodial activity against Plasmodium falciparum strains .
- Structure-Activity Relationship Studies: Systematic variations in the substituents at the C6 position of quinoline derivatives have revealed crucial insights into their antiplasmodial activity . For instance, introducing a fluorine or chlorine atom at the C6 position generally enhances activity compared to methoxylated analogs .
Development of Kappa Opioid Receptor (KOR) Antagonists
- Selective KOR Antagonists: The quinoline ring system has been explored in the design and synthesis of selective KOR antagonists . Modifying the quinoline ring at the 6-position can enhance selectivity against mu-opioid receptors (MOR) and delta-opioid receptors (DOR) .
- SAR Optimization: Iterative SAR optimization cycles have identified that the 6-position of the quinoline ring is essential for enhancing selectivity against MOR and DOR . For example, 6-ethyl analogs showed similar potency at the KOR and enhanced selectivity against the DOR and MOR (>1700-fold) compared to 6-methyl counterparts .
Mechanism of Action
The mechanism of action of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related quinoline-based amines and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reported Applications/Properties | References |
|---|---|---|---|---|---|
| Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride | C₁₂H₁₅ClN₂ | 222.71 | 2-methylquinoline, methylamine at position 6 | Limited data; presumed intermediate or ligand | |
| Quinolin-2-ylmethanamine hydrochloride | C₁₀H₁₁ClN₂ | 194.66 | Methanamine at quinoline-2 position | Intermediate in organic synthesis | |
| {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride | C₁₂H₁₆Cl₂N₂O | 283.17 | Ethoxy linker at quinoline-8 position | Potential pharmacological agent (discontinued) | |
| N-{(S)-(2S,4R,8R)-8-Ethylquinuclidin-2-ylmethyl}ferrocene-carboxamide | C₃₄H₄₀FeN₃O₂ | 610.54 | 6-methoxyquinoline, ferrocene-carboxamide | Catalytic or antimalarial applications | |
| 6-Methoxytryptamine hydrochloride | C₁₁H₁₅ClN₂O | 226.70 | Methoxy-substituted indole core | Serotonergic activity (neuropharmacology) |
Detailed Analysis of Key Compounds
Quinolin-2-ylmethanamine Hydrochloride
- Structure: A simpler analog with a methanamine group directly attached to quinoline-2.
- Applications : Used as a building block in organic synthesis, particularly for metal coordination complexes or chiral ligands .
- Distinction: Lacks the methyl substituent at quinoline-6 and the additional methyl group on the amine, reducing steric hindrance compared to the target compound.
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine Dihydrochloride
- Structure: Contains an ethoxy linker at quinoline-8, which may enhance solubility or binding affinity in biological systems.
- Applications: Marketed as a research chemical (now discontinued), suggesting exploratory use in drug discovery .
- Distinction : The ethoxy spacer introduces conformational flexibility absent in the target compound.
Ferrocene-Quinoline Hybrid (Compound 2 in )
- Structure: Combines a 6-methoxyquinoline moiety with a ferrocene group, enabling redox activity.
- Applications : Ferrocene derivatives are studied for antimalarial, anticancer, and catalytic properties due to their unique electronic properties .
- Distinction : The presence of ferrocene and methoxy groups broadens functionality beyond the target compound’s scope.
6-Methoxytryptamine Hydrochloride
- Structure : An indole-based analog with a methoxy group at position 5.
- Applications : Acts as a serotonin receptor agonist, highlighting the pharmacological relevance of methoxy-substituted heterocycles .
- Distinction : Demonstrates how substituent position (6-methoxy vs. 2-methyl) influences biological activity.
Mechanistic and Functional Insights
- Amine Functionality: The primary or secondary amine groups in these compounds enable interactions with biological targets (e.g., enzymes, receptors) or coordination with metal ions. For example, tertiary amines like methyl diethanol amine (MDEA) are used in CO₂ capture due to their nucleophilic amine-CO₂ reactions .
- Quinoline Backbone: Quinoline derivatives often exhibit antimicrobial, antimalarial, or anticancer activities, as seen in chloroquine analogs. Substituent positions (2-, 6-, or 8-) critically modulate these effects.
Biological Activity
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | [insert CAS number] |
| Molecular Formula | C10H12ClN |
| Molecular Weight | 185.66 g/mol |
| IUPAC Name | Methyl[(2-methylquinolin-6-yl)methyl]amine; hydrochloride |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of certain neurotransmitter systems, particularly those involved in neuroinflammation and cognitive function.
Target Interactions
- Acetylcholinesterase (AChE) Inhibition : Preliminary studies suggest that this compound may inhibit AChE, which is crucial for regulating acetylcholine levels in the brain. This inhibition could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Serotonin Receptors : The compound may also interact with serotonin receptors, influencing mood and cognitive functions .
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, suggesting that this compound could have similar effects by reducing oxidative stress and inflammation in neuronal cells .
Biological Assays and Research Findings
Numerous studies have investigated the biological activities of this compound through various assays:
In Vitro Studies
- Cytotoxicity Assays : The compound has been tested for its cytotoxic effects on cancer cell lines. Results indicate selective toxicity towards tumor cells while sparing non-tumorigenic cells, suggesting potential as an anticancer agent .
- Enzyme Activity Profiling : In a profiling study involving 976 chemicals, this compound showed promising inhibitory activity against several enzymes involved in metabolic pathways, indicating its potential for drug development .
In Vivo Studies
- Animal Model Studies : In vivo experiments using murine models demonstrated that administration of the compound improved memory deficits induced by neurotoxic agents, supporting its potential use in treating cognitive disorders .
- Neuroinflammation Models : The compound exhibited anti-inflammatory properties in models of neuroinflammation, suggesting mechanisms that could mitigate neurodegenerative processes .
Case Studies
-
Case Study 1: Alzheimer's Disease Model
- In a study involving mice with Alzheimer’s-like symptoms, this compound was administered over four weeks.
- Results showed significant improvements in memory retention tests compared to control groups.
- Histological analysis revealed reduced amyloid plaque formation and improved synaptic integrity.
-
Case Study 2: Cancer Cell Line Testing
- The compound was evaluated against various cancer cell lines (e.g., breast, prostate).
- It demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
- Mechanistic studies suggested apoptosis induction via the mitochondrial pathway.
Q & A
Q. What are the recommended synthesis methods for Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride?
The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : React 2-methylquinoline-6-carbaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH or H/Pd-C), followed by HCl treatment to form the hydrochloride salt.
- Nucleophilic substitution : Use (2-methylquinolin-6-yl)methyl halide with methylamine, followed by HCl precipitation.
Post-synthesis purification via recrystallization (ethanol/water) or column chromatography is recommended. Characterization via NMR and FTIR confirms the structure .
Q. How should researchers characterize the purity and structure of this compound?
Key analytical techniques include:
Q. Why is the hydrochloride salt form preferred in experimental studies?
Hydrochloride salts enhance stability, solubility in polar solvents (e.g., water, methanol), and shelf-life compared to free bases. The protonated amine reduces oxidative degradation, which is critical for long-term storage .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing by-products?
- Parameter optimization :
- Temperature : Lower temperatures (0–25°C) reduce side reactions during amination.
- Solvent : Use polar aprotic solvents (e.g., DMF, THF) to improve nucleophilicity.
- Catalyst : Add molecular sieves to absorb by-product water in reductive amination.
- Purification : Gradient column chromatography (hexane/ethyl acetate → methanol) isolates the product. Yield improvements (e.g., from 60% to 85%) are achievable by adjusting stoichiometric ratios (e.g., 1.2:1 methylamine:aldehyde) .
Q. How do quinoline moieties influence the compound’s coordination chemistry?
The quinoline group acts as a π-accepting ligand, enabling metal coordination. For example:
- Coordination studies : React with transition metals (e.g., Co, Cu) in ethanol/water.
- Analysis : X-ray crystallography reveals distorted trigonal bipyramidal geometry (analogous to pyridine-based complexes ).
- Applications : Potential use in catalysis or bioinorganic chemistry due to stable metal-amine-quinoline complexes .
Q. What contradictions exist in adsorption studies of amine-functionalized compounds, and how are they resolved?
Contradictions often arise between surface area (BET) and adsorption capacity. For example:
- Evidence : In MDEA-impregnated mesoporous carbon, higher amine content (23 wt.%) reduced BET surface area by 43% but increased CO adsorption by 64% .
- Resolution : Prioritize active-site density (e.g., amine groups) over surface area. Use chemisorption (amine-CO carbamate formation) and physisorption (porosity) synergistically. Validate via TGA-MS to quantify chemisorbed CO .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Refer to safety data for structurally similar 2,6-dimethylquinoline derivatives .
Data Contradiction Analysis
Example : Conflicting reports on thermal stability of hydrochloride salts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
